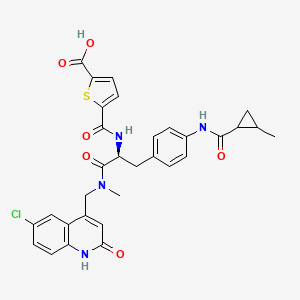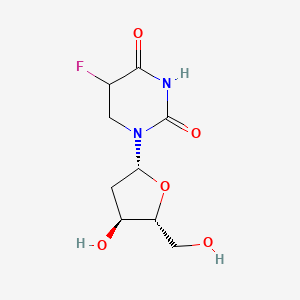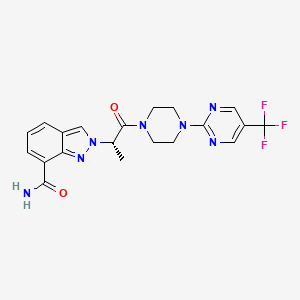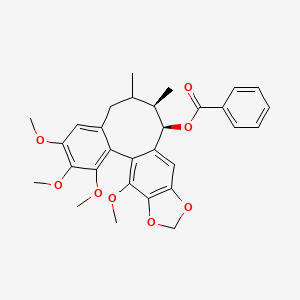
Heilaohuguosu G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heilaohuguosu G is a cyclolignan compound with hepatoprotective activity. It is derived from the fruits of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound has shown potential in counteracting acetaminophen (APAP) toxicity, with a cell survival rate of 45.7% at a concentration of 10 μM in HepG-2 cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heilaohuguosu G involves the isolation of cyclolignans from the fruits of Kadsura coccinea the general process involves the extraction and purification of the compound from the plant source .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. The compound is primarily obtained through natural extraction from Kadsura coccinea, followed by purification processes to achieve the desired purity and concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Heilaohuguosu G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cyclolignan derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Heilaohuguosu G has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclolignan structures and reactions.
Biology: Investigated for its hepatoprotective effects and potential to counteract APAP toxicity in liver cells.
Medicine: Explored for its potential therapeutic applications in liver protection and treatment of liver-related diseases.
Industry: Utilized in the development of hepatoprotective agents and supplements
Wirkmechanismus
Heilaohuguosu G exerts its effects through its interaction with molecular targets and pathways involved in liver protection. The compound has been shown to counteract APAP toxicity by enhancing cell survival rates in HepG-2 cells. The specific molecular targets and pathways are not fully elucidated, but it is believed to involve modulation of oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heilaohuguosu G is part of a group of cyclolignans, which includes other compounds such as:
- Heilaohuguosu A
- Heilaohuguosu B
- Heilaohuguosu C
- Heilaohuguosu D
- Heilaohuguosu E
- Heilaohuguosu F
Uniqueness
This compound is unique due to its specific hepatoprotective activity and its ability to counteract APAP toxicity with a significant cell survival rate. This distinguishes it from other cyclolignans, which may have different biological activities and therapeutic potentials .
Eigenschaften
Molekularformel |
C30H32O8 |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
[(10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-21(32-3)26(33-4)28(34-5)23(19)24-20(14-22-27(29(24)35-6)37-15-36-22)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16?,17-,25-/m1/s1 |
InChI-Schlüssel |
DKIOHPQGBJCENG-CFGVXLGMSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


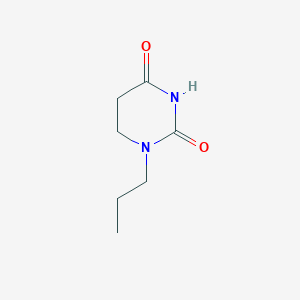
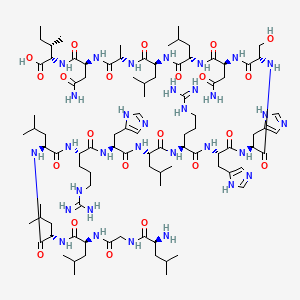
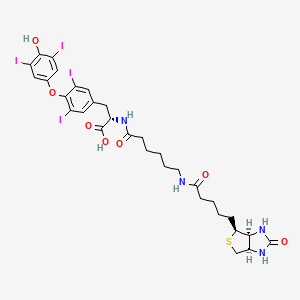
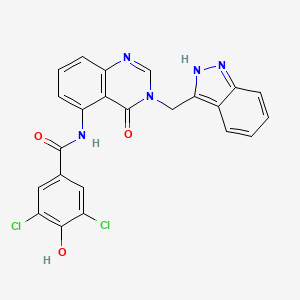
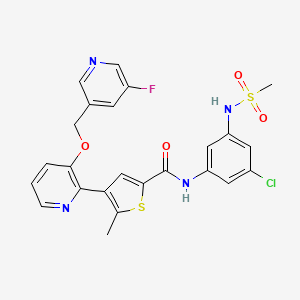
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
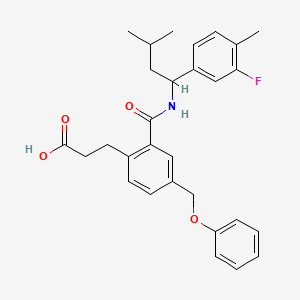
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
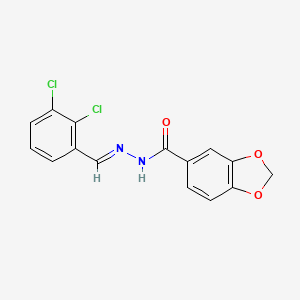
![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)
